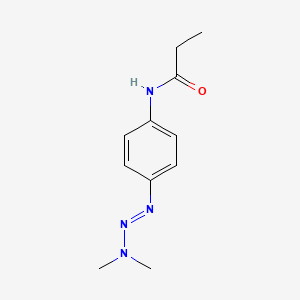
N-(4-Dimethylaminodiazenylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Dimethylaminodiazenylphenyl)propanamide is an organic compound with the molecular formula C11H16N4O It contains a secondary amide functional group and an aromatic ring substituted with a dimethylamino group and a diazenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-Dimethylaminodiazenylphenyl)propanamide can be synthesized through a multi-step process involving the following key steps:
Diazotization: The starting material, 4-dimethylaminobenzenediazonium chloride, is prepared by diazotizing 4-dimethylaminobenzenamine with sodium nitrite in the presence of hydrochloric acid.
Coupling Reaction: The diazonium salt is then coupled with propanamide under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pH, and reagent concentrations. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Dimethylaminodiazenylphenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
N-(4-Dimethylaminodiazenylphenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of N-(4-Dimethylaminodiazenylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. These interactions can result in the modulation of cellular pathways and biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide: A simpler amide with the formula C3H7NO, lacking the aromatic and diazenyl substituents.
N-(4-Dimethylaminophenyl)propanamide: Similar structure but without the diazenyl group.
N-(4-Nitrophenyl)propanamide: Contains a nitro group instead of the dimethylamino and diazenyl groups.
Uniqueness
N-(4-Dimethylaminodiazenylphenyl)propanamide is unique due to the presence of both the dimethylamino and diazenyl groups on the aromatic ring. These functional groups confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
2084-62-0 |
|---|---|
Fórmula molecular |
C11H16N4O |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
N-[4-(dimethylaminodiazenyl)phenyl]propanamide |
InChI |
InChI=1S/C11H16N4O/c1-4-11(16)12-9-5-7-10(8-6-9)13-14-15(2)3/h5-8H,4H2,1-3H3,(H,12,16) |
Clave InChI |
SFVATGHXWOFZOT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=CC=C(C=C1)N=NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3a,5b-Dimethyl-3-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,5b,6,7,10a,10b-dodecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B14752317.png)
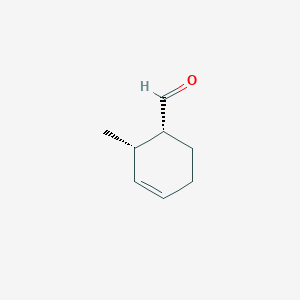
![Benzene, [[(diazomethyl)sulfonyl]methyl]-](/img/structure/B14752324.png)

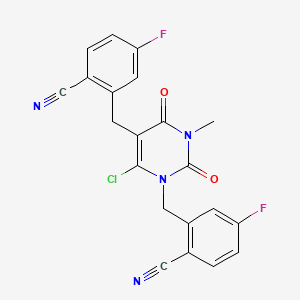
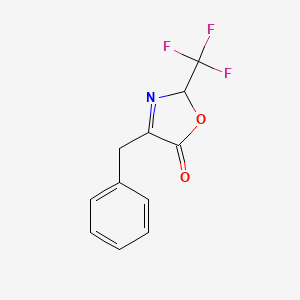
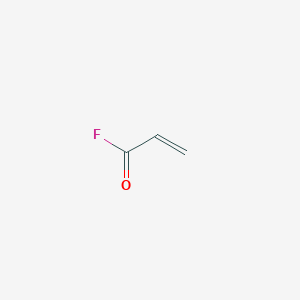
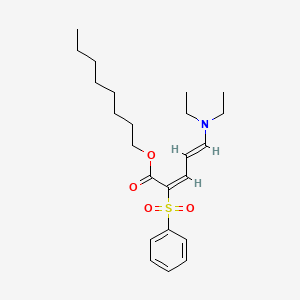
![N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B14752356.png)

![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14752381.png)
![[(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid](/img/structure/B14752382.png)
![3-benzyl-5-methyl-2-[(4-phenylphenyl)methyl]spiro[8H-imidazo[2,1-b]purine-7,1'-cyclopentane]-4-one](/img/structure/B14752387.png)
![3-Bromo-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B14752392.png)
